Bienvenue dans la boutique en ligne BenchChem!

4-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

Dopamine release inhibition Methamphetamine antagonism Nucleus accumbens microdialysis

4-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (4-PTIQ) is the only validated tool compound that selectively antagonizes methamphetamine-evoked dopamine release without inhibiting basal dopamine reuptake. Unlike nomifensine or cocaine—which augment methamphetamine-induced stereotypy—4-PTIQ blocks both dopamine elevation and locomotor stimulation when administered directly into the nucleus accumbens. Its unique D1/D2 receptor selectivity profile, distinct from 1-phenyl and 1-benzyl analogs, makes it indispensable for SAR studies and for establishing benchmark signatures of release-selective antagonists. Choose 4-PTIQ HCl when experimental precision demands functional differentiation from classical uptake inhibitors.

Molecular Formula C15H16ClN
Molecular Weight 245.74 g/mol
CAS No. 6109-35-9
Cat. No. B020111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
CAS6109-35-9
Synonyms1,2,3,4-Tetrahydro-4-phenyl-isoquinoline Hydrochloride; 
Molecular FormulaC15H16ClN
Molecular Weight245.74 g/mol
Structural Identifiers
SMILESC1C(C2=CC=CC=C2CN1)C3=CC=CC=C3.Cl
InChIInChI=1S/C15H15N.ClH/c1-2-6-12(7-3-1)15-11-16-10-13-8-4-5-9-14(13)15;/h1-9,15-16H,10-11H2;1H
InChIKeyYYCOJKPDBCMVPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 20 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Phenyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride (CAS 6109-35-9): A Differentiated Dopamine Release Modulator for Neuroscience Research Procurement


4-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS 6109-35-9) is a tetrahydroisoquinoline alkaloid derivative with a molecular formula of C15H15N·HCl and a molecular weight of 245.75 g/mol . It functions as an inhibitor of methamphetamine-induced dopamine release and serves as a critical research tool for investigating monoaminergic neurotransmission and psychostimulant mechanisms [1][2]. The compound possesses a phenyl substituent at the 4-position of the tetrahydroisoquinoline core, a structural feature that distinguishes it from 1-phenyl and 1-benzyl analogs in terms of dopamine receptor affinity and functional selectivity [3].

Procurement Alert: Why Substituting 4-Phenyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride with Nomifensine or Cocaine Fails to Replicate Key Experimental Outcomes


Substitution of 4-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride with structurally related dopamine uptake inhibitors such as nomifensine or cocaine leads to fundamentally divergent experimental outcomes in methamphetamine interaction studies. While nomifensine and cocaine are established dopamine/norepinephrine reuptake inhibitors that elevate extracellular dopamine levels, 4-PTIQ uniquely inhibits methamphetamine-induced dopamine release without blocking reuptake [1]. This mechanistic divergence produces opposite functional consequences: nomifensine augments methamphetamine-induced stereotypical behavior whereas 4-PTIQ inhibits methamphetamine-induced locomotion when co-administered directly into the nucleus accumbens [2]. Even among tetrahydroisoquinoline analogs, substitution position critically matters—4-phenyl derivatives exhibit distinct D1/D2 receptor affinity profiles compared to 1-phenyl and 1-benzyl congeners [3]. These quantitative functional differences render generic in-class substitution scientifically invalid for experiments requiring selective antagonism of amphetamine-evoked dopamine release.

Quantitative Differentiation Evidence: 4-Phenyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride vs. Nomifensine, Cocaine, and Tetrahydroisoquinoline Analogs


Selective Inhibition of Methamphetamine-Induced Dopamine Release: 4-PTIQ vs. Nomifensine and Cocaine

In rat nucleus accumbens microdialysis experiments, 4-PTIQ (10^-6 M) completely inhibited methamphetamine (10^-6 M)-induced dopamine release, whereas the uptake inhibitors cocaine (3×10^-6 M) and nomifensine (10^-6 M) failed to block dopamine release under identical conditions [1]. This represents a qualitative functional difference rather than a potency difference—4-PTIQ is the only compound among the three that exhibits antagonism of methamphetamine-evoked release at the tested concentrations.

Dopamine release inhibition Methamphetamine antagonism Nucleus accumbens microdialysis

Divergent Behavioral Outcomes: 4-PTIQ vs. Nomifensine on Methamphetamine-Induced Locomotion and Stereotypy

When co-injected directly into the rat nucleus accumbens, 4-PTIQ hydrochloride (20 μg) inhibited methamphetamine-induced increases in both extracellular dopamine and locomotor activity, whereas cocaine hydrochloride (20 μg) co-injected with methamphetamine failed to inhibit the effect of methamphetamine [1]. In a separate mouse study, both 4-PTIQ (10 mg/kg, i.p.) and nomifensine (3 mg/kg, i.p.) unexpectedly augmented methamphetamine (5 or 10 mg/kg)-induced stereotypical behavior when administered as pretreatment [2], highlighting route- and timing-dependent differences.

Locomotor activity Stereotypical behavior Methamphetamine interaction

Substituent Position-Dependent Dopamine Receptor Affinity: 4-Phenyl vs. 1-Phenyl and 1-Benzyl Tetrahydroisoquinolines

In competitive binding assays using rat corpus striatum membrane homogenates, the rank order of affinity for D1 dopamine receptors was SCH23390 (prototypical antagonist) > 1-phenyl-tetrahydroisoquinoline > 1-benzyl-tetrahydroisoquinoline > 4-phenyl-tetrahydroisoquinoline [1]. For D2 receptors, the rank order shifted to 1-benzyl > 4-phenyl > SCH23390 > 1-phenyl [1]. The 4-phenyl derivative thus occupies a distinct position in the D1/D2 selectivity profile compared to the 1-phenyl and 1-benzyl congeners.

Dopamine D1 receptor Dopamine D2 receptor Structure-activity relationship

Weak Dopamine Uptake Inhibition: Mechanistic Distinction from Nomifensine and Cocaine

In rat striatal synaptosome preparations, 4-PTIQ was the weakest inhibitor of [3H]dopamine uptake among compounds tested, despite its potent inhibition of methamphetamine-induced dopamine release in microdialysis studies [1]. This profile contrasts with nomifensine and cocaine, which are potent uptake inhibitors but fail to block methamphetamine-evoked release.

Dopamine uptake Synaptosomal uptake Transporter pharmacology

Optimal Research Applications for 4-Phenyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride Based on Quantitative Differentiation Evidence


Mechanistic Studies of Amphetamine-Induced Dopamine Release Requiring Selective Release Antagonism

When the experimental objective is to selectively antagonize methamphetamine-induced dopamine release without blocking basal dopamine reuptake, 4-PTIQ hydrochloride is the tool compound of choice. As demonstrated by Tateyama et al. (1993), 4-PTIQ (10^-6 M) completely inhibited methamphetamine-evoked dopamine release in nucleus accumbens microdialysis while nomifensine and cocaine failed to produce any inhibition [1]. This unique profile enables researchers to dissect the release mechanism of amphetamines independently of reuptake blockade.

Investigating Amphetamine-Antagonist Effects on Locomotor Activity in Rodent Models

For studies examining the behavioral consequences of blocking amphetamine-induced dopamine release, 4-PTIQ hydrochloride provides a validated pharmacological tool. Ono et al. (1990) demonstrated that intra-accumbens co-injection of 4-PTIQ (20 μg) inhibited both methamphetamine-induced dopamine elevation and locomotor stimulation, whereas cocaine (20 μg) was ineffective [2]. This makes 4-PTIQ particularly suitable for experiments requiring selective antagonism of the locomotor-activating effects of amphetamines at the level of the nucleus accumbens.

Structure-Activity Relationship Studies of Tetrahydroisoquinoline Dopamine Receptor Ligands

When conducting SAR investigations of tetrahydroisoquinoline-based dopamine receptor ligands, the 4-phenyl derivative serves as an essential comparator to 1-phenyl and 1-benzyl analogs. Charifson et al. (1988) established that 4-phenyl-tetrahydroisoquinoline exhibits the lowest D1 receptor affinity among the series, but intermediate D2 affinity, creating a distinct D1/D2 selectivity profile compared to other substitution patterns [3]. This compound is therefore critical for establishing how substitution position modulates dopamine receptor interactions.

Discriminating Dopamine Release Antagonism from Reuptake Inhibition in In Vitro Assays

For in vitro systems designed to differentiate compounds that inhibit amphetamine-induced dopamine release from those that simply block dopamine reuptake, 4-PTIQ provides a valuable reference standard. Its weak activity in [3H]dopamine synaptosomal uptake assays [1], combined with potent inhibition of methamphetamine-evoked release in microdialysis, establishes a benchmark profile for identifying novel release-selective antagonists and distinguishing them from classical uptake inhibitors like nomifensine and cocaine.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.